(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a methoxyphenyl-pyrrole moiety, which can contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde with 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidine-2,4-dione derivatives and pyrrole-containing compounds.
Bis(2-ethylhexyl) terephthalate: Another compound with a similar structural complexity but different functional groups and applications.
Uniqueness
The uniqueness of This compound lies in its combination of a thiazolidine-2,4-dione core with a methoxyphenyl-pyrrole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-3-10-20-17(21)16(24-18(20)22)12-14-5-4-11-19(14)13-6-8-15(23-2)9-7-13/h1,4-9,11-12H,10H2,2H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIWBLIFAIYNID-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)S3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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